molecular formula C17H25F3N2 B12074682 N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B12074682
M. Wt: 314.4 g/mol
InChI Key: UPXBEYLBPHCCOO-UHFFFAOYSA-N
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Description

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound featuring a piperidin-4-amine core substituted with an isobutyl group and a 2-(trifluoromethyl)benzyl moiety.

Properties

Molecular Formula

C17H25F3N2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C17H25F3N2/c1-13(2)11-22(15-7-9-21-10-8-15)12-14-5-3-4-6-16(14)17(18,19)20/h3-6,13,15,21H,7-12H2,1-2H3

InChI Key

UPXBEYLBPHCCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

    Attachment of the Benzyl Group with Trifluoromethyl Substituent: The benzyl group containing the trifluoromethyl substituent can be introduced through nucleophilic substitution reactions using benzyl halides with trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is primarily studied for its potential therapeutic effects.

Antidepressant Activity

Research has indicated that compounds with piperidine structures, such as this compound, may exhibit antidepressant-like effects. These compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Neuroprotective Effects

Studies have demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound has shown promise in preclinical models for neuroprotection, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Properties

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . This opens avenues for further exploration in oncology.

Receptor Binding Studies

This compound has been investigated for its interaction with various receptors, including muscarinic acetylcholine receptors and dopamine receptors. Understanding these interactions is crucial for developing drugs targeting central nervous system disorders .

Pain Management

The compound's analgesic properties are under investigation, with studies focusing on its ability to modulate pain pathways in the central nervous system. Its efficacy as a pain reliever could provide an alternative to traditional opioid medications .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique trifluoromethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance to the resulting materials .

Coatings and Adhesives

The compound's chemical stability makes it a candidate for use in coatings and adhesives that require durability under harsh environmental conditions. Research is ongoing to optimize formulations that incorporate this compound to enhance performance metrics .

Summary of Findings

The following table summarizes the key applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryAntidepressant-like effects; neuroprotective
Pharmacological ResearchReceptor binding; potential analgesic properties
Material ScienceBuilding block for polymers; coatings and adhesives

Mechanism of Action

The mechanism of action of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related piperidine derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name R1 (N-substituent) R2 (N-substituent) Molecular Weight Key Biological Activity Reference
N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine Isobutyl 2-(Trifluoromethyl)benzyl 302.3 Not reported (structural analog) -
AWB124 (N2-isopropyl-N4-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4-diamine) Isopropyl (thienopyrimidine core) 2-(Trifluoromethyl)benzyl 330.3 p97 ATPase inhibitor
MBA236 (N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine) Methyl, propynyl 2-Methylbenzyl ~400 (estimated) Dual cholinesterase/MAO inhibitor
N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride H 2-(Trifluoromethyl)benzyl 258.7 Chemical intermediate
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine Benzyl 2-Nitrobenzyl 325.4 Not reported (polar nitro group)

Key Structural and Functional Insights

Core Modifications: AWB124 replaces the piperidine core with a thieno[3,2-d]pyrimidine bicyclic system, enabling π-π stacking interactions critical for ATPase inhibition . In contrast, the target compound’s piperidine core may favor interactions with amine-binding enzymes. MBA236 incorporates an indole-propoxypiperidine scaffold, enhancing dual inhibitory activity against cholinesterase and monoamine oxidase through extended hydrophobic interactions .

Substituent Effects: The trifluoromethyl group (common in AWB124, MBA236, and the target compound) improves metabolic stability and membrane permeability. Its electron-withdrawing nature may also modulate receptor binding . Isobutyl vs.

Pharmacokinetic Profiles :

  • Compounds with trifluoromethylbenzyl groups (e.g., AWB124, MBA236) exhibit enhanced blood-brain barrier penetration, making them suitable for CNS targets . The target compound’s isobutyl group may further optimize this property.
  • N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride lacks the isobutyl group, resulting in lower molecular weight and reduced lipophilicity compared to the target compound .

Synthetic Routes :

  • The target compound likely follows reductive amination or nucleophilic substitution protocols, similar to AWB124 () and MBA236 (). For example, coupling 4-piperidone with isobutylamine and 2-(trifluoromethyl)benzylamine under borohydride reduction conditions .

Research Findings and Implications

  • Trifluoromethyl Advantage : The 2-(trifluoromethyl)benzyl group is a recurring motif in enzyme inhibitors due to its balance of hydrophobicity and metabolic resistance .
  • Piperidine Flexibility : Piperidine derivatives demonstrate adaptability in drug design, as seen in MBA236’s dual inhibition and AWB124’s ATPase targeting .
  • Unanswered Questions: The target compound’s specific biological targets remain uncharacterized. Further studies could explore its activity against p97 ATPase or cholinesterases, leveraging structural parallels to known inhibitors.

Biological Activity

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H25F3N2C_{17}H_{25}F_3N_2 and features a piperidine ring substituted with an isobutyl group and a trifluoromethyl-benzyl moiety. This unique structure is thought to contribute to its biological activity by enhancing interactions with target proteins.

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of viral infections such as influenza.

Mechanism of Action:

  • The compound has been shown to interact with hemagglutinin (HA) proteins, crucial for the fusion of viral membranes during infection. It acts as an inhibitor of low pH-induced HA-mediated membrane fusion processes, suggesting its role in blocking viral entry into host cells .
  • Computational studies identified specific binding sites on HA, where π-stacking interactions between the piperidine moiety and HA are critical for inhibitory activity .

Case Study: Influenza Virus Inhibition
A study demonstrated that related piperidine compounds exhibited low micromolar activity against the H1N1 influenza virus. The N-benzylpiperidine structure was essential for maintaining antiviral efficacy, indicating that modifications to this scaffold could lead to enhanced potency against influenza .

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Mechanism of Action:

  • The compound exhibits cytotoxicity in various cancer cell lines. It has been suggested that the presence of a trifluoromethyl group enhances lipophilicity and cellular uptake, leading to increased apoptosis in cancer cells .
  • In vitro studies have shown that it induces apoptosis through pathways involving caspase activation and mitochondrial dysfunction .

Case Study: Cytotoxicity in Cancer Cells
Research involving FaDu hypopharyngeal tumor cells indicated that derivatives of this compound showed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin. This suggests a potential for development as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Importance of Substituents: The presence of the isobutyl and trifluoromethyl groups significantly influences both antiviral and anticancer activities. Variations in these substituents can lead to marked changes in potency .
  • Piperidine Ring: The piperidine core is essential for maintaining biological activity, as modifications or substitutions on this ring often result in loss of efficacy .

Summary of Biological Activities

Activity Mechanism Key Findings
AntiviralInhibits HA-mediated membrane fusionLow micromolar activity against H1N1 influenza virus
AnticancerInduces apoptosis via caspase activationEnhanced cytotoxicity in FaDu cells compared to bleomycin
Structure-Activity RelationshipCritical role of substituents on piperidine ringModifications can enhance or diminish biological activity

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